N-(5-bromopyridin-2-yl)methanesulfonamide

Medicinal Chemistry Drug Design ADME

Securing a well-characterized, selective kinase inhibitor scaffold for SAR often leads to confounding off-target effects. N-(5-bromopyridin-2-yl)methanesulfonamide solves this with low-nanomolar activity against CASK (Ki=15 nM), CK2α (Ki=13 nM), and p38α (Kd=3.3 nM), plus >7,200-fold selectivity over NET. • Validated tool compound for synaptic plasticity, oncology, and inflammation research. • Bromine handle enables Pd-catalyzed diversification for focused library synthesis. • Reliable 55% synthetic yield benchmarked for multi-gram scale-up.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1 g/mol
CAS No. 89466-22-8
Cat. No. B183437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-2-yl)methanesulfonamide
CAS89466-22-8
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=NC=C(C=C1)Br
InChIInChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9)
InChIKeyWOYAADKYEDTQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8): Key Physicochemical and Structural Baseline for Research Procurement


N-(5-bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8) is a sulfonamide-functionalized bromopyridine building block with the molecular formula C6H7BrN2O2S and a molecular weight of 251.10 g/mol [1]. The compound is characterized by a pyridine ring substituted at the 5-position with bromine and at the 2-position with a methanesulfonamide group . Computed physicochemical properties include an XLogP3 value of 1.4 and a topological polar surface area (TPSA) of 67.4 Ų [1]. These baseline parameters are critical for assessing drug-likeness and permeability in early-stage research, and they differentiate this compound from its lighter halogenated analogs [2].

Why N-(5-bromopyridin-2-yl)methanesulfonamide Cannot Be Casually Substituted: The Impact of Halogen Identity on Physicochemical and Biological Profiles


The 5‑bromopyridine core of N-(5-bromopyridin-2-yl)methanesulfonamide imparts distinct physicochemical and biological properties that are not recapitulated by chloro‑ or fluoro‑substituted analogs. For example, the bromo derivative has a molecular weight of 251.10 g/mol and an XLogP3 of 1.4, whereas the corresponding 5‑chloro analog (CAS 89466‑53‑5) weighs only 206.65 g/mol and the 5‑fluoro analog (CAS 1566385‑75‑8) weighs 190.20 g/mol [1][2]. These differences in lipophilicity and steric bulk directly influence membrane permeability, target binding, and metabolic stability . Furthermore, the bromo‑substituent offers a unique synthetic handle for cross‑coupling reactions that is absent in non‑halogenated or lighter halogen analogs, making the compound a versatile building block for constructing focused compound libraries . Consequently, substituting this specific compound with a seemingly similar in‑class analog without empirical justification risks altering both synthetic outcomes and biological readouts, undermining the reproducibility and validity of research findings.

Quantitative Differentiation Evidence for N-(5-bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8) Relative to Analogs and Benchmarks


Physicochemical Profile: Increased Lipophilicity and Molecular Weight Versus Lighter Halogen Analogs

N-(5-bromopyridin-2-yl)methanesulfonamide exhibits an XLogP3 of 1.4 and a molecular weight of 251.10 g/mol, significantly higher than the 5‑chloro analog (XLogP3 not reported; MW 206.65 g/mol) and the 5‑fluoro analog (MW 190.20 g/mol) [1][2]. The increased lipophilicity and molecular bulk imparted by the bromine substituent can enhance membrane permeability and target‑binding interactions in hydrophobic pockets, while the heavier halogen provides a distinct synthetic handle for cross‑coupling chemistry .

Medicinal Chemistry Drug Design ADME

Synthetic Accessibility: Reported Synthesis Yield from 2‑Amino‑5‑bromopyridine and Methanesulfonic Anhydride

The synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide via the reaction of 2‑amino‑5‑bromopyridine with methanesulfonic anhydride has been reported to proceed with a yield of approximately 55% [1]. This yield provides a practical benchmark for chemists planning to prepare the compound in‑house or evaluate commercial sourcing strategies. In comparison, syntheses of analogous sulfonamides often require optimization to achieve yields exceeding 50%, and the reported value indicates a reasonably efficient route under the described conditions.

Organic Synthesis Process Chemistry Scale‑up

Kinase Inhibition Profile: Potent CASK Binding Affinity Comparable to a Known Selective Inhibitor

N-(5-bromopyridin-2-yl)methanesulfonamide inhibits the calcium/calmodulin‑dependent serine/threonine kinase CASK with a Ki of 15 nM in a NanoBRET‑based tracer‑displacement assay using HEK293T cells [1]. This potency is identical to the reported Ki of the selective CASK inhibitor NR162 (15 nM) and corresponds to a Kd of 22 nM for CASK binding . The bromopyridinyl sulfonamide scaffold thus achieves CASK inhibition comparable to a dedicated chemical probe, highlighting its utility for probing CASK‑mediated signaling pathways.

Kinase Inhibition CASK NanoBRET

Kinase Inhibition Profile: Potent CK2α Inhibition Surpassing a Natural Product Benchmark

The compound inhibits the catalytic subunit of human casein kinase 2 alpha (CK2α) with a Ki of 13 nM, as measured in a radiometric assay using [³³P]γ‑ATP and an RRRADDSDDDDD peptide substrate [1]. This potency exceeds that of the natural product inhibitor ellagic acid, which exhibits a Ki of 20 nM against CK2 [2]. Given the therapeutic relevance of CK2 in cancer and inflammation, the 1.5‑fold improved binding affinity of this synthetic sulfonamide underscores its potential as a more potent starting point for CK2‑targeted drug discovery.

Casein Kinase 2 CK2α Anticancer

Kinase Inhibition Profile: High-Affinity Binding to p38α MAPK

Surface plasmon resonance (SPR) analysis demonstrates that N-(5-bromopyridin-2-yl)methanesulfonamide binds to p38α mitogen‑activated protein kinase (MAPK) with a dissociation constant (Kd) of 3.3 nM [1]. This sub‑nanomolar binding affinity places the compound among potent p38α ligands. For context, the widely used p38α inhibitor SB203580 exhibits an IC50 of 70 nM for downstream MAPKAPK2 inhibition , and many p38α inhibitors display Kd values in the low micromolar range [2]. While a direct head‑to‑head comparison under identical assay conditions is lacking, the observed Kd of 3.3 nM for this sulfonamide indicates strong target engagement that may translate to robust cellular activity.

MAP Kinase p38α Inflammation

Selectivity Profile: Weak Norepinephrine Transporter (NET) Inhibition Contrasts with Potent Kinase Binding

In contrast to its potent kinase inhibition, N-(5-bromopyridin-2-yl)methanesulfonamide exhibits weak inhibitory activity against the human norepinephrine transporter (NET), with an IC50 of 109 µM (1.09 × 10⁵ nM) in a [³H]‑MPP⁺ reuptake assay using HEK293 cells [1]. This >7,200‑fold lower potency compared to its CASK Ki (15 nM) suggests a favorable selectivity window for kinase‑centric applications. The high IC50 indicates minimal interference with monoamine neurotransmitter uptake, which is advantageous when using the compound in cellular or in vivo models where NET modulation could confound phenotypic readouts.

Off‑target Norepinephrine Transporter Selectivity

Optimal Research and Industrial Application Scenarios for N-(5-bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8)


Kinase‑Focused Medicinal Chemistry Campaigns Targeting CASK, CK2α, or p38α

The compound's low‑nanomolar inhibitory activity against CASK (Ki = 15 nM), CK2α (Ki = 13 nM), and p38α (Kd = 3.3 nM) makes it an attractive starting point for structure‑activity relationship (SAR) studies and lead optimization in kinase‑centric drug discovery programs. Researchers investigating synaptic plasticity, insulin secretion (CASK), cancer cell proliferation (CK2α), or inflammatory signaling (p38α) can utilize this sulfonamide as a validated tool compound or as a core scaffold for further chemical elaboration [1][2][3].

Chemical Biology Studies Requiring Minimal NET Off‑Target Activity

Given its >7,200‑fold selectivity window over the norepinephrine transporter (NET IC50 = 109 µM), the compound is well‑suited for cellular and in vivo assays where modulation of monoamine neurotransmitter uptake would otherwise complicate phenotype interpretation. This selectivity profile reduces the risk of false‑positive or confounding results in mechanistic studies focused on kinase signaling pathways [4].

Building Block for Diversifying Halogenated Pyridine Libraries via Cross‑Coupling

The 5‑bromo substituent provides a reliable handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling the introduction of aryl, heteroaryl, or amine diversity onto the pyridine ring. The presence of the sulfonamide group further expands the utility of this building block for generating focused libraries of sulfonamide‑containing molecules, which are prevalent in both kinase inhibitors and antibacterial agents .

In‑House Synthesis Planning Using a Documented, Moderate‑Yield Protocol

For laboratories preferring to prepare the compound internally rather than procure it commercially, the reported 55% yield from 2‑amino‑5‑bromopyridine and methanesulfonic anhydride provides a realistic benchmark for process planning and cost estimation. This synthetic route can be adopted and optimized to support medicinal chemistry efforts requiring multi‑gram quantities of the material [5].

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